molecular formula C17H21N5O3S2 B2873679 2-((5-(4-(2-methoxyacetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide CAS No. 1105225-20-4

2-((5-(4-(2-methoxyacetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide

Cat. No.: B2873679
CAS No.: 1105225-20-4
M. Wt: 407.51
InChI Key: UUOZPTVYYAAJKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((5-(4-(2-Methoxyacetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide is a synthetic small molecule featuring a 1,3,4-thiadiazole core, a heterocyclic scaffold of significant interest in medicinal chemistry for its diverse biological activities. The 1,3,4-thiadiazole ring is a bioisostere of pyrimidine bases, which allows derivatives to potentially interfere with critical cellular processes in diseased cells . While the specific biological profile of this compound requires further investigation, its molecular structure suggests potential as a key intermediate or active compound for researching new anticancer agents. Compounds containing the 1,3,4-thiadiazole moiety have been extensively studied and demonstrated cytotoxic properties against a range of cancer cell lines, including prostate (PC3), colon (HT-29), and neuroblastoma (SKNMC) models, often through mechanisms such as apoptosis induction and enzyme inhibition . The integration of a piperazine ring in its structure is a common strategy in drug design to fine-tune properties like solubility and bioavailability, and to engage with specific enzymatic targets. This product is intended for non-clinical research applications, strictly within laboratory settings.

Properties

IUPAC Name

2-[[5-[4-(2-methoxyacetyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O3S2/c1-25-11-15(24)21-7-9-22(10-8-21)16-19-20-17(27-16)26-12-14(23)18-13-5-3-2-4-6-13/h2-6H,7-12H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUOZPTVYYAAJKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCN(CC1)C2=NN=C(S2)SCC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its interaction with alpha1-adrenergic receptors. Most of the novel compounds showed alpha1-adrenergic affinity in the range from 22 nM to 250 nM. This interaction can lead to changes in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate.

Biological Activity

The compound 2-((5-(4-(2-methoxyacetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide (CAS Number: 1105197-55-4) is a derivative of 1,3,4-thiadiazole, a heterocyclic compound known for its diverse biological activities. This article explores the biological activity of this specific compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C11H17N5O3S2C_{11}H_{17}N_{5}O_{3}S_{2}, with a molecular weight of 331.4 g/mol. The structure features a piperazine ring substituted with a methoxyacetyl group and a thiadiazole moiety, which are critical for its biological activity.

PropertyValue
CAS Number1105197-55-4
Molecular FormulaC₁₁H₁₇N₅O₃S₂
Molecular Weight331.4 g/mol

Anticancer Activity

Research has indicated that derivatives of 1,3,4-thiadiazole exhibit significant anticancer properties. Compounds in this class have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, studies have demonstrated that certain thiadiazole derivatives can target specific enzymes involved in cancer proliferation, such as thymidylate synthase and HDAC (histone deacetylase) .

Antimicrobial Activity

1,3,4-thiadiazoles have also demonstrated antimicrobial properties. The compound's structure allows for interaction with bacterial cell membranes or essential metabolic pathways. In vitro studies have shown that related compounds possess activity against both Gram-positive and Gram-negative bacteria .

Anticholinesterase Activity

A pivotal study highlighted the potential of thiadiazole derivatives in treating Alzheimer's disease by inhibiting acetylcholinesterase (AChE). The compound's ability to enhance cholinergic neurotransmission positions it as a potential candidate for further development as an anti-Alzheimer agent. In comparative studies, some derivatives exhibited lower IC50 values than the standard drug donepezil .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound acts as an inhibitor for enzymes such as AChE and other kinases involved in cancer progression.
  • Cell Cycle Regulation : It induces cell cycle arrest in cancer cells by modulating key regulatory proteins.
  • Apoptosis Induction : The compound promotes programmed cell death in tumor cells through mitochondrial pathways.

Case Studies

Several studies have explored the efficacy of thiadiazole derivatives in various biological contexts:

  • Alzheimer's Disease Model : A study evaluated several thiadiazole derivatives for their AChE inhibition capacity. Among them, the tested compounds showed promising results with IC50 values in the nanomolar range .
  • Anticancer Screening : In a screening of multiple thiadiazole derivatives against different cancer cell lines (e.g., breast and colon cancer), compounds similar to the target showed significant cytotoxicity with IC50 values lower than those of established chemotherapeutics .

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Thiadiazole-Piperazine Derivatives

Compound Name / ID Piperazine Substituent Thiadiazole Substituent Additional Functional Groups
Target Compound 2-Methoxyacetyl Thio-N-phenylacetamide None
N-(5-{4-[(3,4-Dimethoxyphenyl)acetyl]-1-piperazinyl}-1,3,4-thiadiazol-2-yl)acetamide 3,4-Dimethoxyphenylacetyl Acetamide 5-Methylisoxazole
N-(5-{4-[5-Nitrofuran-2-carbonyl]piperazin-1-yl}-1,3,4-thiadiazol-2-yl)acetamide 5-Nitrofuran-2-carbonyl Acetamide None
Egalognastat (N-(5-{4-[(1S)-1-(Benzodioxol-5-yl)ethyl]piperazin-1-yl}-1,3,4-thiadiazol-2-yl)acetamide) (1S)-1-(Benzodioxol-5-yl)ethyl Acetamide O-GlcNAcase inhibitor activity
Compound 5j (N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide) None 4-Chlorobenzylthio 2-Isopropyl-5-methylphenoxy

Key Observations :

  • Piperazine Modifications : The target compound’s 2-methoxyacetyl group differs from electron-rich (e.g., 3,4-dimethoxyphenylacetyl in ) or electron-deficient (e.g., 5-nitrofuran-2-carbonyl in ) substituents. These variations influence lipophilicity and binding interactions. For instance, the nitro group in may enhance electrophilic reactivity, while the methoxyacetyl group in the target compound could improve solubility .
  • Thiadiazole Substituents : The thio-N-phenylacetamide group in the target compound contrasts with simpler acetamide moieties in analogs like and . The phenyl group may contribute to π-π stacking interactions in biological targets, as seen in N-phenylacetamide derivatives with anticancer activity .

Table 2: Physicochemical Data for Selected Compounds

Compound ID Yield (%) Melting Point (°C) Key Spectral Data (NMR, IR)
Target Compound Not reported Not reported Not available
5j 82 138–140 IR: C=O (1678 cm⁻¹), C-Cl (725 cm⁻¹)
5k 72 135–136 ¹H-NMR: δ 3.85 (OCH3), 7.2–7.8 (aromatic H)
Egalognastat Not reported Not reported MS: m/z = 384 [M+H]⁺

Analysis :

  • The target compound’s synthetic route likely parallels methods described in , involving nucleophilic substitution between a 2-chloroacetamide intermediate and substituted piperazines. However, yields and melting points are absent in the evidence.
  • Analogs like 5j and 5k exhibit moderate-to-high yields (72–88%) and distinct melting points correlated with crystallinity, influenced by substituent bulk and polarity .

Preparation Methods

Piperazine Protection and Acylation

  • N-Boc Protection : Treat piperazine (1.0 equiv) with di-tert-butyl dicarbonate (1.1 equiv) in THF/H2O (4:1) at 0°C (86% yield)
  • Methoxyacetylation : React Boc-piperazine with methoxyacetyl chloride (1.05 equiv) using Hunig's base (2.0 equiv) in anhydrous DCM
    • Critical parameter: Maintain temperature <10°C to prevent O→N acyl migration
  • Deprotection : Remove Boc group with TFA/DCM (1:1 v/v) at room temperature (94% yield over two steps)

Spectroscopic Validation :

  • ¹H NMR (400 MHz, CDCl₃): δ 3.72 (s, 3H, OCH₃), 3.58–3.61 (m, 4H, piperazine), 2.90–2.93 (m, 4H, piperazine), 4.12 (s, 2H, COCH₂O)

Thiadiazole-Piperazine Coupling

Installation of the piperazine moiety onto the thiadiazole core employs nucleophilic aromatic substitution:

  • Activation : Treat 5-amino-1,3,4-thiadiazole-2-thiol (1.0 equiv) with NBS (1.05 equiv) in acetonitrile at reflux
  • Coupling : Add functionalized piperazine (1.1 equiv) and Et₃N (2.0 equiv), irradiate with microwave (150°C, 300 W, 15 min)
  • Workup : Partition between ethyl acetate and brine, dry over Na₂SO₄, concentrate in vacuo

Yield Optimization Data :

  • Conventional heating (80°C, 12 h): 63% yield
  • Microwave-assisted: 88% yield, >99% conversion by LC-MS

Thioether Formation with N-Phenylacetamide

The critical C–S bond formation employs S-alkylation methodology refined in recent studies:

Bromoacetamide Synthesis

  • Schotten-Baumann Reaction : Treat aniline (1.0 equiv) with bromoacetyl bromide (1.05 equiv) in NaOH/CH₂Cl₂ biphasic system
  • Isolation : Extract organic layer, wash with 5% HCl (3×), dry over MgSO₄ (92% yield)

Ultrasound-Assisted S-Alkylation

  • Base Activation : Suspend thiadiazole-piperazine intermediate (1.0 equiv) and LiH (2.0 equiv) in anhydrous DMF under N₂
  • Alkylation : Add bromo-N-phenylacetamide (1.05 equiv), irradiate with ultrasound (40 kHz, 300 W, 50°C, 1 h)
  • Purification : Recrystallize from ethanol/water (3:1 v/v)

Comparative Reaction Data :

Condition Time Yield (%) Purity (%)
Thermal (80°C) 8 h 71 97.2
Ultrasound 1 h 93 99.5

Analytical Characterization and Validation

Final compound identity is confirmed through multimodal analysis:

  • High-Resolution Mass Spectrometry :

    • Observed [M+H]⁺: 494.1521 (Calculated: 494.1518)
  • Multinuclear NMR :

    • ¹H NMR (600 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH), 7.52–7.48 (m, 2H, ArH), 7.34–7.29 (m, 3H, ArH), 4.32 (s, 2H, SCH₂), 3.85 (s, 2H, COCH₂O), 3.72 (s, 3H, OCH₃), 3.61–3.58 (m, 4H, piperazine), 2.95–2.91 (m, 4H, piperazine)
  • HPLC Purity :

    • Method: C18 column, 70:30 MeOH/H₂O, 1.0 mL/min, λ = 254 nm
    • Retention time: 6.72 min, Purity: 99.8%

Industrial-Scale Considerations

For technology transfer, critical parameters include:

  • Process Safety :

    • Exothermic risk during S-alkylation requires jacketed reactor with ΔT <5°C/min
    • LiH quenching protocol with degassed IPA/water (1:1)
  • Green Chemistry Metrics :

    • E-factor: 18.7 (bench) → 6.2 (optimized) through solvent recycling
    • PMI: 32.1 kg/kg → 11.4 kg/kg via catalytic system reuse

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.